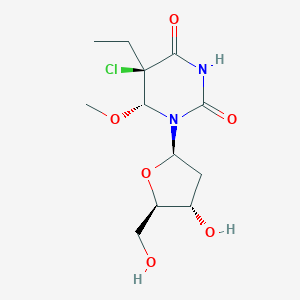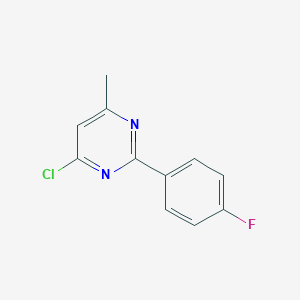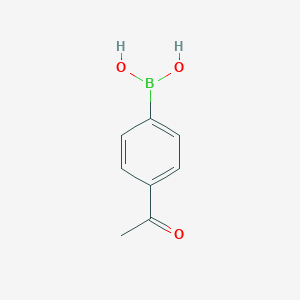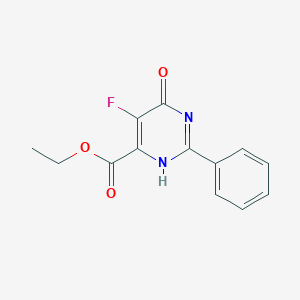
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester, also known as EFDP, is a derivative of pyrimidinecarboxylic acid. It is widely used in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which play a role in the development of inflammation. Additionally, 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has been shown to inhibit the replication of certain viruses, such as the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, making it accessible to researchers. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester is also stable under a variety of conditions, making it a useful tool for studying the effects of different compounds on biological systems. However, 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several potential future directions for research on 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester. One area of interest is the development of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester analogs with improved solubility and bioavailability. Another area of research is the investigation of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester's potential use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester and its potential effects on human health.
Méthodes De Synthèse
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester can be synthesized through a multi-step process. The first step involves the reaction of ethyl 2-oxo-4-phenylbutyrate with hydrazine hydrate to form ethyl 2-hydrazinyl-4-phenylbutyrate. This intermediate is then reacted with diethyl ethoxymethylenemalonate to form ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. Finally, the product is treated with 5-fluorouracil and sodium ethoxide to obtain 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester.
Applications De Recherche Scientifique
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
143329-00-4 |
|---|---|
Nom du produit |
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester |
Formule moléculaire |
C13H11FN2O3 |
Poids moléculaire |
262.24 g/mol |
Nom IUPAC |
ethyl 5-fluoro-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11FN2O3/c1-2-19-13(18)10-9(14)12(17)16-11(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16,17) |
Clé InChI |
WTIXZUKEKNWPLM-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)C1=C(C(=O)N=C(N1)C2=CC=CC=C2)F |
SMILES |
CCOC(=O)C1=C(C(=O)NC(=N1)C2=CC=CC=C2)F |
SMILES canonique |
CCOC(=O)C1=C(C(=O)N=C(N1)C2=CC=CC=C2)F |
Synonymes |
ethyl 5-fluoro-6-oxo-2-phenyl-3H-pyrimidine-4-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



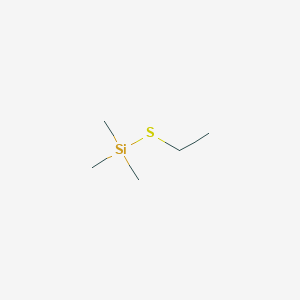
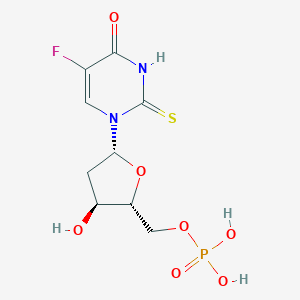
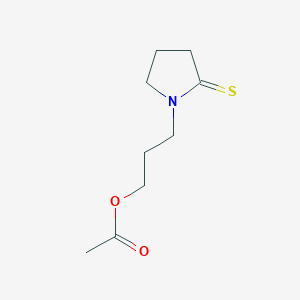
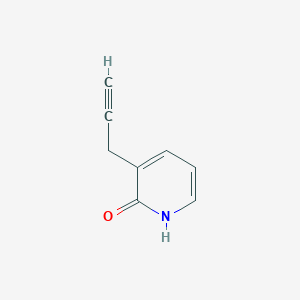
![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)
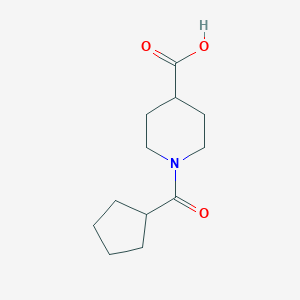
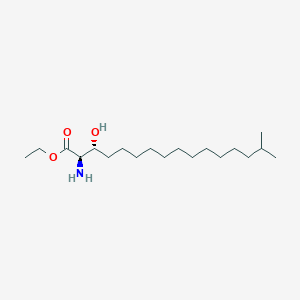
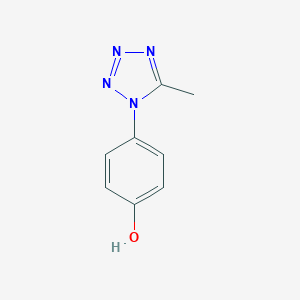
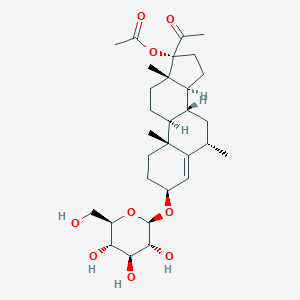
![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)
